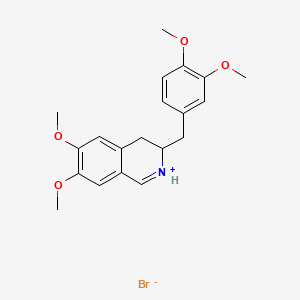

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide

説明

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a hydrobromide salt of a dihydroisoquinoline derivative. Its structure features a partially saturated isoquinoline core (3,4-dihydro substitution) with methoxy groups at positions 6 and 7 and a 3,4-dimethoxybenzyl substituent at position 3. The hydrobromide salt enhances its solubility in polar solvents compared to the free base . This compound belongs to a class of isoquinoline alkaloids, which are known for diverse biological activities, including antispasmodic and receptor-modulating effects .

特性

CAS番号 |

57543-29-0 |

|---|---|

分子式 |

C20H24BrNO4 |

分子量 |

422.3 g/mol |

IUPAC名 |

3-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinolin-2-ium;bromide |

InChI |

InChI=1S/C20H23NO4.BrH/c1-22-17-6-5-13(8-18(17)23-2)7-16-9-14-10-19(24-3)20(25-4)11-15(14)12-21-16;/h5-6,8,10-12,16H,7,9H2,1-4H3;1H |

InChIキー |

JWYPPJMTBYBLJL-UHFFFAOYSA-N |

正規SMILES |

COC1=C(C=C(C=C1)CC2CC3=CC(=C(C=C3C=[NH+]2)OC)OC)OC.[Br-] |

製品の起源 |

United States |

準備方法

Preparation Methods Analysis

Detailed One-Pot Synthesis Method

Stepwise Procedure

-

- Slowly add the intermediate 1 solution to a cooled solution of oxalyl chloride (or vice versa) in a solvent such as acetonitrile or dichloromethane at 10-20 °C to form Intermediate 2.

-

- Add a catalytic amount of phosphotungstic acid to promote ring closure, generating Intermediate 3. Stir the mixture for about 1 hour.

Oxalic Acid Removal and Target Compound Formation:

- Introduce an alcohol solvent (e.g., methanol) and heat to reflux (50-55 °C) for 3 hours to remove oxalic acid and complete the formation of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide (Reaction system 4).

-

- Cool the reaction mixture to 5-10 °C to crystallize the product.

- Filter, wash the filter cake with methanol, and dry under vacuum at 40-50 °C to obtain the final product.

Reaction Conditions and Yields

| Parameter | Details |

|---|---|

| Starting materials | 3,4-Dimethoxyphenethylamine, ethyl formate |

| Solvents | Acetonitrile or dichloromethane, methanol |

| Catalyst | Phosphotungstic acid |

| Temperature | Reflux for formylation; 10-20 °C for oxalyl chloride addition; 50-55 °C for reflux with methanol |

| Reaction time | 6 h (formylation), 2 h (oxalyl chloride reaction), 1 h (catalytic ring closure), 3 h (reflux with methanol) |

| Yield | 75-80% |

| Purity | >99% (single impurity ≤0.16%) |

This method is notable for its simplicity, high yield, high purity, low cost, and improved safety profile compared to multi-step processes involving protective groups and harsh reagents.

Comparative Notes on Reagents and Conditions

- Formylation Reagents: Ethyl formate is preferred due to better yields and operational convenience.

- Halogenating Agents: Oxalyl chloride is used as a mild halogenating agent facilitating the cyclization, contrasting with harsher agents like bromine or FeCl3, which showed less ideal results in trials.

- Catalyst: Phosphotungstic acid effectively catalyzes the ring closure, improving reaction efficiency.

- Solvent Choice: Acetonitrile and dichloromethane are both effective for oxalyl chloride addition, with slight differences in yield and purity.

Research Findings and Industrial Significance

Industrial Application

The described one-pot method has been patented and is considered highly promising for industrial-scale production due to:

Summary Table of Preparation Method

| Step No. | Reaction Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formylation | 3,4-Dimethoxyphenethylamine + ethyl formate, reflux 6 h | Formation of formamide intermediate (Intermediate 1) |

| 2 | Addition of oxalyl chloride | Oxalyl chloride in acetonitrile/DCM, 10-20 °C, 2 h | Formation of intermediate 2 |

| 3 | Catalytic ring closure | Phosphotungstic acid, stir 1 h | Formation of intermediate 3 |

| 4 | Oxalic acid removal and cyclization | Methanol, reflux 50-55 °C, 3 h | Formation of target compound |

| 5 | Crystallization and purification | Cooling 5-10 °C, filtration, washing, drying | Isolated pure product with 75-80% yield |

化学反応の分析

Types of Reactions

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinolines or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its fully hydrogenated form.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the isoquinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinolines .

科学的研究の応用

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide has several scientific research applications:

Chemistry: It serves as a precursor for the synthesis of more complex isoquinoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

作用機序

The mechanism of action of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

類似化合物との比較

Structural Features

Key structural distinctions between the target compound and analogs are summarized below:

Table 1: Structural Comparison

- Target vs. Papaverine’s free base form and aromatic core contribute to its antispasmodic activity via phosphodiesterase inhibition .

- Target vs. 1-Benzyl Analog (CAS 4876-00-0) : Both share the dihydro core, but the benzyl substituent position (1 vs. 3) and absence of a hydrobromide salt in the analog may affect solubility and bioavailability .

Physical and Chemical Properties

Table 2: Physical Properties

生物活性

3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide is a compound of interest in pharmacological research due to its potential therapeutic applications. This isoquinoline derivative has been studied for various biological activities, including neuroprotective effects and inhibition of key enzymes associated with neurodegenerative diseases.

- Molecular Formula : C20H24BrNO4

- Molecular Weight : 392.31 g/mol

- Melting Point : 202°C

Research indicates that this compound may exert its biological effects through multiple mechanisms:

- Cholinesterase Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the degradation of acetylcholine, thereby potentially enhancing cholinergic transmission in the brain .

- Monoamine Oxidase Inhibition : The compound also exhibits inhibitory effects on monoamine oxidases (MAO-A and MAO-B), which are involved in the metabolism of neurotransmitters such as dopamine and serotonin .

- Blood-Brain Barrier Penetration : Studies suggest that it can cross the blood-brain barrier (BBB), making it a candidate for treating central nervous system disorders .

Biological Activity Overview

The biological activities of 3,4-Dihydro-6,7-dimethoxy-3-(3,4-dimethoxybenzyl)isoquinoline hydrobromide can be summarized as follows:

Case Studies

- Alzheimer's Disease Models : In a study focused on Alzheimer’s disease models, the compound demonstrated significant inhibitory activity against AChE and MAOs, suggesting its potential as a dual-target therapeutic agent . The compound was able to penetrate the BBB and exhibited no acute toxicity in animal models even at high doses (2500 mg/kg) .

- Neuroprotection in Cell Cultures : Further investigations revealed that treatment with this isoquinoline derivative led to reduced apoptosis in neuronal cell lines under oxidative stress conditions, indicating its neuroprotective properties .

Q & A

Q. What are the key considerations for optimizing the synthesis yield of this compound?

Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, solvent choice (e.g., DMSO for nucleophilic substitutions), catalyst selection (e.g., t-BuXPhos for guanidinylation), and temperature (e.g., 100–140°C for cyclization) significantly impact yields. Purification steps, such as recrystallization from ethanol or benzene, are critical for isolating high-purity products. Monitoring intermediates via TLC or HPLC ensures reaction progression. For instance, yields for analogous isoquinoline derivatives range from 27% to 84% depending on reaction parameters .

Q. Which analytical techniques are most reliable for confirming structural integrity?

Methodological Answer:

- NMR Spectroscopy : Use - and -NMR to verify methoxy group placements (δ 3.7–3.9 ppm) and aromatic proton environments.

- HRMS : Confirm molecular formula accuracy (e.g., [M+H] or [M-Br] ions) with <5 ppm mass error.

- X-ray Crystallography : Resolve stereochemistry and salt formation (e.g., hydrobromide counterion positioning) .

Q. What in vitro models are appropriate for initial biological activity screening?

Methodological Answer: Prioritize enzyme inhibition assays (e.g., phosphodiesterase activity via fluorescence-based kits) and cell viability assays (e.g., cancer cell lines like MCF-7 or neuroprotective models like SH-SY5Y). Use IC values to quantify potency. For anti-inflammatory studies, measure cytokine suppression (e.g., TNF-α or IL-6) in LPS-stimulated macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer: Variability in biological outcomes often stems from assay conditions. Standardize protocols by:

- Using identical enzyme isoforms (e.g., PDE4B vs. PDE10A).

- Validating cell line authenticity (e.g., STR profiling).

- Including positive controls (e.g., Rolipram for PDE inhibition). Reproduce conflicting studies under controlled parameters and analyze batch-to-batch compound purity via HPLC .

Q. What methodologies are recommended for studying environmental stability and degradation pathways?

Methodological Answer: Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):

- Abiotic Stability : Assess hydrolysis/photolysis rates under simulated sunlight (λ >290 nm) and varying pH.

- Biotic Degradation : Use soil microcosms or activated sludge to track metabolite formation via LC-MS/MS.

- Partitioning Studies : Measure log (octanol-water) and soil adsorption coefficients () .

Q. What advanced techniques elucidate the compound’s mechanism of action at the molecular level?

Methodological Answer:

- Molecular Docking : Model interactions with PDE active sites (e.g., AutoDock Vina) using crystal structures (PDB: 1XOM).

- Kinetic Studies : Determine inhibition modality (competitive vs. non-competitive) via Lineweaver-Burk plots.

- CRISPR-Cas9 Knockouts : Validate target engagement in PDE-knockout cell lines .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

Methodological Answer: Synthesize analogs with modifications to:

- Methoxy groups (e.g., replace with hydroxy or halogen substituents).

- Benzyl ring substituents (e.g., nitro or methyl groups). Evaluate changes in bioactivity and correlate with computational descriptors (e.g., Hammett σ values). Use parallel synthesis to generate libraries, as seen in FtsZ-targeting isoquinoline derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。